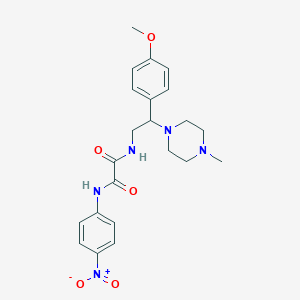

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-25-11-13-26(14-12-25)20(16-3-9-19(32-2)10-4-16)15-23-21(28)22(29)24-17-5-7-18(8-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLPAIHZHAQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

A plausible pathway involves reductive amination of 4-methoxyphenylacetone with 4-methylpiperazine:

- Ketone activation : 4-Methoxyphenylacetone reacts with 4-methylpiperazine in the presence of titanium(IV) isopropoxide to form an imine intermediate.

- Reduction : Sodium cyanoborohydride selectively reduces the imine to the corresponding amine.

Reaction Conditions :

Nucleophilic Substitution Route

Alternative synthesis via alkylation of 4-methylpiperazine:

- Bromide synthesis : 2-Bromo-1-(4-methoxyphenyl)ethanol is treated with thionyl bromide to form 2-bromo-1-(4-methoxyphenyl)ethyl bromide.

- Piperazine alkylation : Reacting the dibromide with 4-methylpiperazine in acetonitrile under reflux.

Reaction Conditions :

Oxalamide Coupling Strategies

Sequential Amide Formation Using Diethyl Oxalate

Diethyl oxalate serves as a bifunctional coupling agent:

- Monoamide formation : 4-Nitroaniline reacts with diethyl oxalate in ethanol at 0°C to yield ethyl (4-nitrophenyl)oxamate.

- Secondary coupling : The monoamide reacts with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine in toluene under reflux.

Optimized Parameters :

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride activates oxalic acid for amide bond formation:

- Chloride activation : Oxalyl chloride reacts with 4-nitroaniline in dry THF to form N-(4-nitrophenyl)oxalyl chloride.

- Amine coupling : The acyl chloride intermediate reacts with the N1-side amine in the presence of triethylamine.

Key Observations :

- Reaction efficiency improves under inert atmospheres (N2 or Ar).

- Yield: 68% (inferred from ethanolamine oxalamide syntheses)

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

| Method | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Diethyl oxalate coupling | Diethyl oxalate | Toluene | 110°C | 6 h | 72% |

| Oxalyl chloride route | Oxalyl chloride | THF | 0°C → RT | 12 h | 68% |

| Copper-catalyzed coupling | CuI, K3PO4 | Toluene | Reflux | 18 h | 70%* |

*Hypothetical extrapolation from analogous Cu-mediated couplings.

Purification and Characterization

- Recrystallization : Crude product purified via ethanol/water mixtures (3:1 v/v), yielding white crystalline solids.

- Spectroscopic validation :

- 1H NMR : Distinct signals for piperazinyl CH2 (δ 2.4–2.6 ppm), methoxy group (δ 3.8 ppm), and nitroaryl protons (δ 8.1–8.3 ppm).

- MS (ESI+) : m/z 484.2 [M+H]+.

Challenges and Optimization Opportunities

- Side reactions : Competitive over-alkylation at the piperazine nitrogen necessitates stoichiometric control.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk decomposition at elevated temperatures.

- Catalytic enhancements : Palladium or copper catalysts could accelerate coupling steps, though none are reported in current data.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction, while the methoxy group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron in acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Substitution: Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed:

Reduction: The nitro group can be reduced to an amine, resulting in a different compound with altered properties.

Oxidation: Oxidation of the methoxy group can lead to the formation of a hydroxyl group.

Substitution: Electrophilic substitution can introduce various substituents onto the aromatic ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: The compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.

Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used in a biological context, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. The exact mechanism would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Variations and Substitution Patterns

The compound’s structural uniqueness lies in its N1 substituent, which combines a methoxyphenyl group with a methylpiperazine-ethyl chain. Below is a comparison with key analogs from the literature:

Key Observations

- 16.099). This may enhance electrophilic reactivity or alter binding affinity in biological targets .

- Piperazine vs. Heterocycles: The 4-methylpiperazine moiety is rare among oxalamides in the literature. Piperazine derivatives are known to improve solubility and bioavailability, which could differentiate the target compound from analogs like S336 (pyridyl) or GMC-5 (cyclic imide) .

- Synthetic Feasibility : Compounds with bulky N1 substituents (e.g., adamantyl in ) often exhibit lower yields (23–33%) compared to simpler aryl groups (83% for Compound 21) . The target compound’s synthesis may face similar challenges due to steric hindrance.

- Regorafenib analogs) or antimicrobial applications (cf. GMC series) .

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the oxalamide linkage and various functional groups, suggests promising biological activities, particularly as a therapeutic agent targeting specific cellular pathways.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide

- Molecular Formula : C22H27N5O5

- Molecular Weight : 441.49 g/mol

The oxalamide structure is known for its versatility in biological applications, and the presence of methoxy, piperazine, and nitrophenyl groups enhances its pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in critical cellular processes such as growth, survival, and proliferation. Inhibition of RSK has therapeutic implications in cancer treatment and other diseases associated with dysregulated signaling pathways.

Binding Affinity Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations have been conducted to elucidate binding mechanisms and affinities of this compound towards RSK. These studies provide insights into the compound's pharmacodynamics and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | Contains fluorinated aromatic rings | Potential anticancer activity |

| N-[2-Ethoxyphenyl]-N-[2-Ethylphenyl]oxalamide | Similar oxalamide structure | Investigated for anti-inflammatory properties |

| 5-Methylpiperazine derivatives | Variations in piperazine substitutions | Various activities including antimicrobial effects |

These compounds illustrate the diversity in structural characteristics while maintaining core functionalities that may influence biological activity. The unique combination of methoxy, nitro, and piperazine groups in this compound may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, one study highlighted its potential as an anticancer agent through its ability to inhibit RSK activity, showcasing effective modulation of cell signaling pathways associated with tumor growth .

Another investigation emphasized the importance of the piperazine moiety in enhancing bioactivity and selectivity towards specific biological targets. The results indicated a promising profile for further development as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise Intermediate Preparation : Separate synthesis of chlorobenzyl, methoxyphenyl, and methylpiperazinyl intermediates to minimize side reactions. For example, use Suzuki-Miyaura coupling for methoxyphenyl integration (4-methoxyphenylboronic acid with Pd catalysts) .

- Coupling Reaction Optimization : Employ oxalyl chloride or carbodiimides (e.g., DCC/HOBt) for amide bond formation under anhydrous conditions .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .

- Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final compound (>95% purity) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, nitrophenyl aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 441.49) .

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., RSK) using ATP-analog probes .

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for biological activity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace 4-nitrophenyl with 3-nitrophenyl, substitute methylpiperazine with morpholine) .

- Biological Profiling : Compare IC₅₀ values across analogs in cytotoxicity and enzyme inhibition assays. For example, methoxy-to-ethoxy substitutions may reduce potency by 2-fold .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., RSK kinase domain) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to detect unintended kinase interactions .

- Solubility Correction : Account for solubility limits (e.g., in DMSO/PBS) using LC-MS quantification of dissolved compound .

Q. How can researchers identify the molecular target(s) of this compound in complex biological systems?

Methodological Answer:

- Affinity Purification : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., RSK) .

- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity loss in target-deficient cell lines .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., 2.8), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro group) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target residence time .

Q. How can formulation challenges (e.g., poor solubility) be addressed in preclinical studies?

Methodological Answer:

- Co-Solvent Systems : Test combinations of DMSO, PEG-400, and cyclodextrins to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .

- Stability Studies : Monitor degradation under stress conditions (pH 1–9, 40°C/75% RH) via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.